![molecular formula C34H54N2O2 B14432621 2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol CAS No. 82628-37-3](/img/structure/B14432621.png)
2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol is a complex organic compound known for its significant antioxidant properties. This compound is characterized by the presence of multiple tert-butyl groups and a piperazine ring, which contribute to its stability and reactivity. It is widely used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol typically involves the alkylation of phenol derivatives with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and piperazine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol involves its antioxidant activity. The compound effectively neutralizes free radicals and reduces the production of reactive oxygen species, thereby preventing oxidative damage to cells and materials . Its molecular targets include various enzymes and pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and widely used in food and cosmetic industries.
2,4-Di-tert-butylphenol: Another antioxidant compound with applications in polymer stabilization and medicinal research.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Used as a ligand in various catalytic reactions.
Uniqueness
2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol stands out due to its unique combination of tert-butyl groups and a piperazine ring, which enhance its stability and reactivity. This makes it particularly effective in applications requiring robust antioxidant properties and resistance to degradation.
Properties
CAS No. |
82628-37-3 |
|---|---|
Molecular Formula |
C34H54N2O2 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
2,5-ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C34H54N2O2/c1-31(2,3)25-19-29(37)27(33(7,8)9)17-23(25)21-35-13-15-36(16-14-35)22-24-18-28(34(10,11)12)30(38)20-26(24)32(4,5)6/h17-20,37-38H,13-16,21-22H2,1-12H3 |
InChI Key |
RWNZBBAMRASBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1CN2CCN(CC2)CC3=CC(=C(C=C3C(C)(C)C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


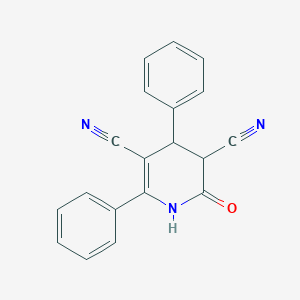
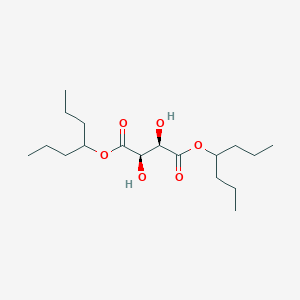
![1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene](/img/structure/B14432547.png)

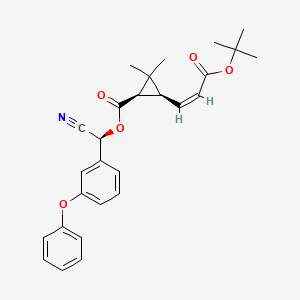
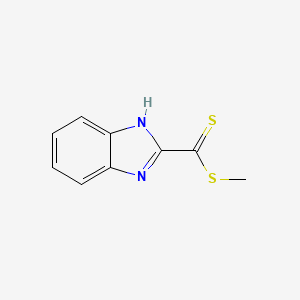
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
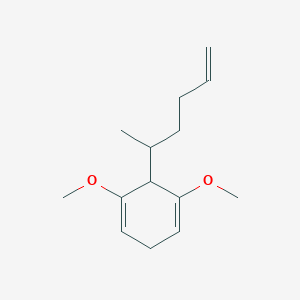
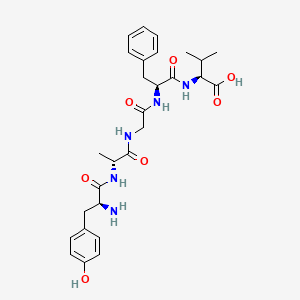

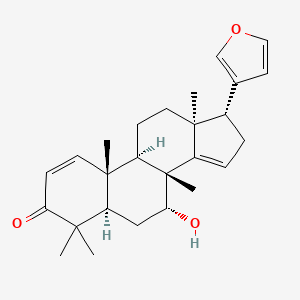
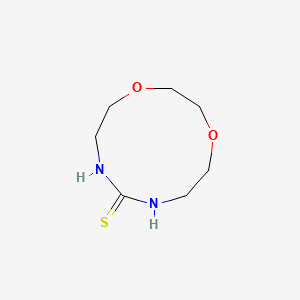
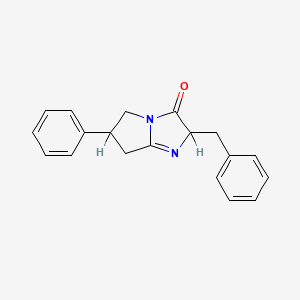
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
